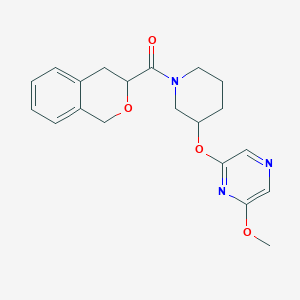

![molecular formula C14H17N3O2 B2516480 N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pentanamide CAS No. 897616-58-9](/img/structure/B2516480.png)

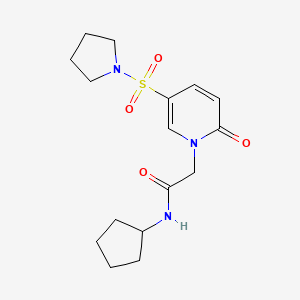

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pentanamide” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are heterocyclic compounds that have shown therapeutic interest and are present in relevant drugs .

Synthesis Analysis

The synthesis of pyridopyrimidines involves several steps. One method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form pyrido[2,3-d]pyrimidin-5-one. This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis

The molecular structure of pyridopyrimidines can be determined using various techniques such as X-ray crystallography . For instance, a cobalt complex of a similar compound, [Co(C9H7N2O2)2H2O]H2O, was found to exist as a mononuclear complex with distorted square-pyramidal geometry . The metal center was coordinated by two molecules from the bidentate ligand and an O atom from the coordinated water molecule .Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidines can lead to the formation of various complexes. For example, a cobalt complex was synthesized by the reaction of a ligand, 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-one (HL), and cobalt nitrate . The complex was characterized by IR, elemental analysis (C, H, and N), mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidines can be analyzed using various techniques. For instance, the cobalt complex mentioned earlier can emit blue luminescence at 430 nm in the solid state, while it is about 42 nm blue-shifted in ethanol solution .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrrole-3-Carboxylic Acid Amides

The compound is used in the synthesis of pyrrole-3-carboxylic acid amides . This substructure is central to remarkably successful drugs like Atorvastatin and Sunitinib .

Development of New Drugs

Imidazole, a similar compound, has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-HIV-1 Activity

A new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives were synthesized and evaluated for their in vitro anti-HIV-1 activity .

Regulation of Inflammatory Diseases

The synthesized compound is a promising compound for different biomedical applications, and, in particular, for the regulation of inflammatory diseases .

Antiproliferative Activity

Pyrrole-derived indole ribonucleosides were synthesized and tested for in vitro antiproliferative activity against various cancer cell lines .

Antiviral Activity

The same compound exhibited notable antiviral activity against Dengue virus and anti-hepatitis C virus .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrido[1,2-a]pyrimidines, have been found to exhibit a wide range of biological activities . They are known to interact with various receptors, contributing to their diverse therapeutic applications .

Mode of Action

It’s known that the alkylation of similar compounds takes place at the oxygen atom, but electrophilic substitution occurs mainly at a specific position of the molecule . This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Compounds with similar structures have been found to exhibit a broad spectrum of biological activities, suggesting they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-3-4-8-12(18)16-13-10(2)15-11-7-5-6-9-17(11)14(13)19/h5-7,9H,3-4,8H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAODXZYVPMSWKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(N=C2C=CC=CN2C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2516399.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2516401.png)

![N-[1-(cyclopentylmethyl)piperidin-4-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2516405.png)

![1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B2516409.png)

![3-[(4-chlorobenzyl)sulfonyl]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2516415.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2516417.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2516418.png)